![molecular formula C20H16N4OS B2565830 3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496019-23-9](/img/structure/B2565830.png)
3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid or 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. These are then cyclized to form thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Scientific Research Applications
Antiproliferative Activity
3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines have been identified as a class of compounds with antiproliferative properties, particularly targeting the phospholipase C enzyme. Research by van Rensburg et al. (2017) highlights the significance of modifying key functional groups within these compounds to enhance their activity. Specifically, modifications at C-5 have led to compounds with greater antiproliferative activity, indicating a potential avenue for developing new cancer therapies (M. van Rensburg et al., 2017).
Amplification of Antibiotics
Investigations into the condensation reactions of similar compounds have also revealed their potential to act as amplifiers for antibiotics such as phleomycin against Escherichia coli. This application suggests a novel approach to enhancing antibiotic efficacy, potentially addressing the growing issue of antibiotic resistance (D. J. Brown & W. Cowden, 1982).
Antimicrobial Activities
The synthesis of thio-substituted derivatives has shown considerable antimicrobial activities, with specific compounds demonstrating promising in vitro results. This research opens up possibilities for developing new antimicrobial agents, contributing to the fight against infectious diseases (M. Gad-Elkareem et al., 2011).
Anti-Alzheimer and Anti-COX-2 Activities
The exploration of 3-amino-N'-4-arylmethylenes and related compounds has yielded potential therapeutic agents for Alzheimer's disease and as anti-COX-2 agents. This research indicates the dual therapeutic potential of these compounds, addressing both neurodegenerative diseases and inflammation (F. Attaby et al., 2009).
Antianaphylactic Activity
Studies have also revealed the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, particularly in their amine salt forms. This finding suggests the potential use of these compounds in treating allergic reactions, providing a basis for further pharmacological investigations (G. Wagner et al., 1993).
Mechanism of Action
The compound also contains an amide group, which can participate in hydrogen bonding, potentially allowing the compound to interact with biological targets such as proteins or enzymes. The presence of the thieno[2,3-b]pyridine moiety could also contribute to its potential biological activity, as compounds containing this moiety are known to exhibit various pharmacological activities .
properties
IUPAC Name |
3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-12-2-4-14(5-3-12)23-19(25)18-17(21)15-6-7-16(24-20(15)26-18)13-8-10-22-11-9-13/h2-11H,21H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGRIHXUIMOIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(4-chlorophenyl)propanoate](/img/structure/B2565747.png)

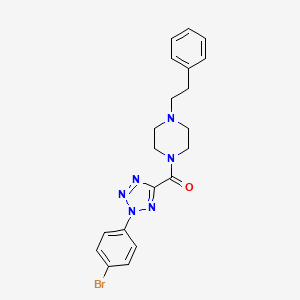
![2,5-dimethyl-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-3-carboxamide](/img/structure/B2565750.png)
![benzofuran-2-yl(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2565751.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2565754.png)

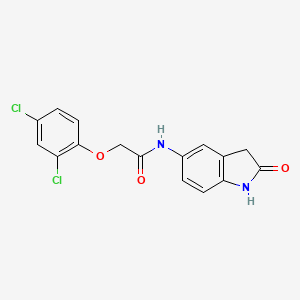
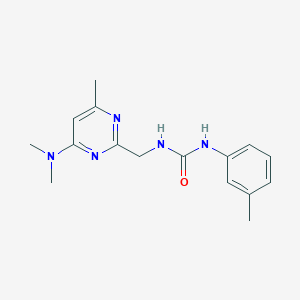
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![2-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2565763.png)
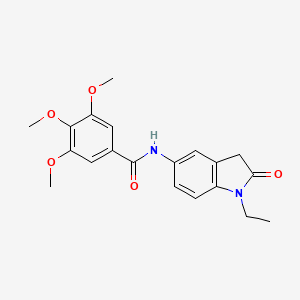
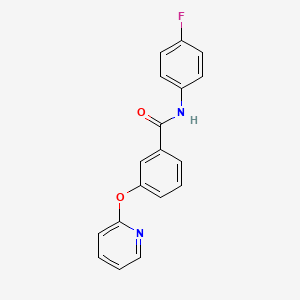
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenylmethoxybenzoate](/img/structure/B2565768.png)